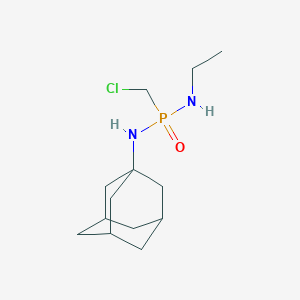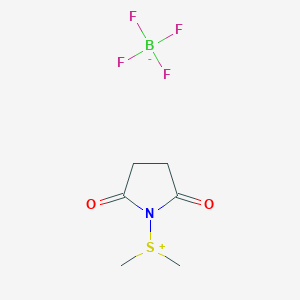![molecular formula C11H7NO2 B14633520 Spiro[2H-azirine-2,2'-[2H]indene]-1',3'-dione, 3-methyl- CAS No. 53919-50-9](/img/structure/B14633520.png)
Spiro[2H-azirine-2,2'-[2H]indene]-1',3'-dione, 3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[2H-azirine-2,2’-[2H]indene]-1’,3’-dione, 3-methyl- is a spirocyclic compound characterized by a unique structure where a three-membered azirine ring is fused to an indene-1,3-dione moiety. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a versatile synthetic intermediate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2H-azirine-2,2’-[2H]indene]-1’,3’-dione, 3-methyl- can be achieved through several methods:
Neber Rearrangement: This classical method involves the conversion of ketoxime to azirine via mesylation and base-mediated cyclization.
Decomposition of Vinyl Azides: This method involves the thermal or photolytic decomposition of vinyl azides to form azirines.
Ring Contraction of Isoxazoles: Isoxazoles can be converted to azirines through ring contraction reactions.
Oxidative Cyclization of Enamine Derivatives: Enamine derivatives can undergo oxidative cyclization to form azirines.
Radical Addition/Cyclization of Alkynes: Alkynes can be converted to azirines through radical addition and cyclization reactions.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Spiro[2H-azirine-2,2’-[2H]indene]-1’,3’-dione, 3-methyl- undergoes various chemical reactions, including:
Oxidation: The azirine ring can be oxidized to form oxazoles.
Reduction: Reduction of the azirine ring can lead to the formation of aziridines.
Substitution: The compound can undergo nucleophilic substitution reactions at the azirine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxazoles.
Reduction: Aziridines.
Substitution: Various substituted azirines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Spiro[2H-azirine-2,2’-[2H]indene]-1’,3’-dione, 3-methyl- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Spiro[2H-azirine-2,2’-[2H]indene]-1’,3’-dione, 3-methyl- involves its interaction with biological targets through its azirine ring. The high ring strain and reactivity of the azirine ring allow it to act as a nucleophile or electrophile, facilitating various biochemical reactions. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Azirinomycin: An antibiotic with a similar azirine structure.
Dysidazirines: Antimicrobial compounds containing azirine rings.
Antazirine: An antifungal compound with an azirine moiety.
Uniqueness
Spiro[2H-azirine-2,2’-[2H]indene]-1’,3’-dione, 3-methyl- is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
53919-50-9 |
|---|---|
Fórmula molecular |
C11H7NO2 |
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
3-methylspiro[azirine-2,2'-indene]-1',3'-dione |
InChI |
InChI=1S/C11H7NO2/c1-6-11(12-6)9(13)7-4-2-3-5-8(7)10(11)14/h2-5H,1H3 |
Clave InChI |
GJEAGSZJLDSYNN-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC12C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


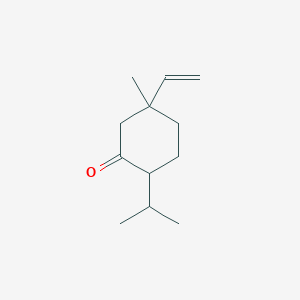

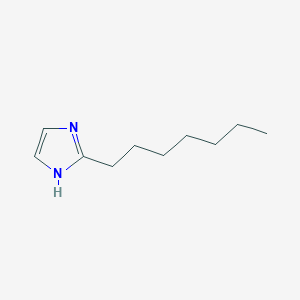
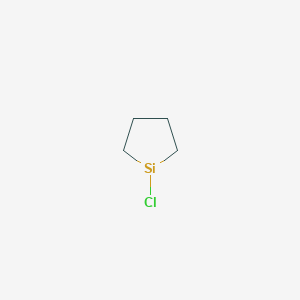
![2-[(3-Methoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B14633463.png)
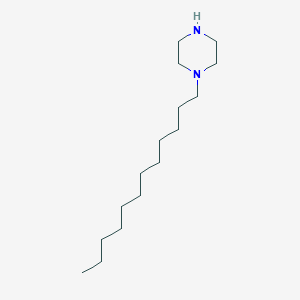
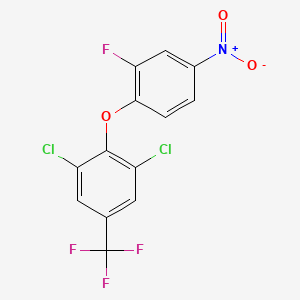

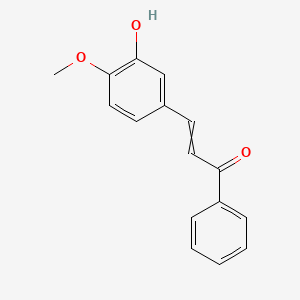


![N-[3-(Methylsulfanyl)propyl]octadeca-9,12-dienamide](/img/structure/B14633513.png)
